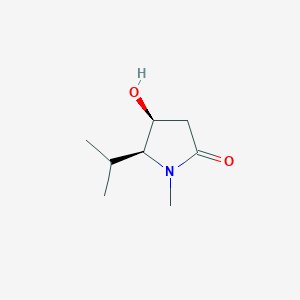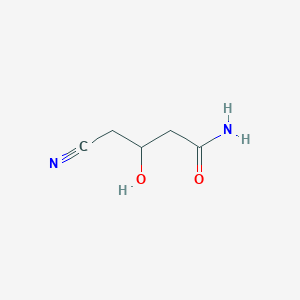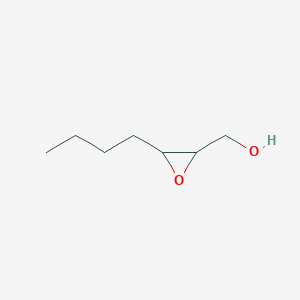
Oxiranemethanol,3-butyl-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiranemethanol,3-butyl-(9ci) is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol. This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a butyl group attached to the second carbon of the oxirane ring. It is a versatile compound used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oxiranemethanol,3-butyl-(9ci) typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 3-buten-1-ol with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of Oxiranemethanol,3-butyl-(9ci) may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts, such as titanium silicalite-1 (TS-1), can enhance the epoxidation process, making it more cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: Oxiranemethanol,3-butyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced compounds.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted oxirane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Oxiranemethanol,3-butyl-(9ci) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxiranes.
Industry: The compound is used in the production of epoxy resins, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Oxiranemethanol,3-butyl-(9ci) involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can proceed via an S_N2 mechanism, where the nucleophile attacks the less hindered carbon of the oxirane ring, resulting in the formation of a new bond and the opening of the ring . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Ethylene oxide: A simpler oxirane with a two-carbon backbone.
Propylene oxide: An oxirane with a three-carbon backbone.
Epichlorohydrin: An oxirane with a chloromethyl group attached to the ring.
Comparison: Oxiranemethanol,3-butyl-(9ci) is unique due to the presence of the butyl group and the hydroxyl group attached to the oxirane ring. This combination of functional groups provides distinct reactivity and makes it suitable for specific applications that other oxiranes may not be able to achieve .
Eigenschaften
CAS-Nummer |
154802-30-9 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
(3-butyloxiran-2-yl)methanol |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-6-7(5-8)9-6/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
VJHAPKJZBOYGOD-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)CO |
Kanonische SMILES |
CCCCC1C(O1)CO |
Synonyme |
Oxiranemethanol, 3-butyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


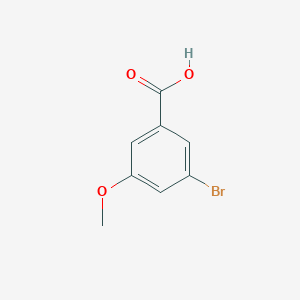
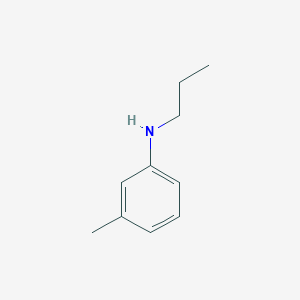
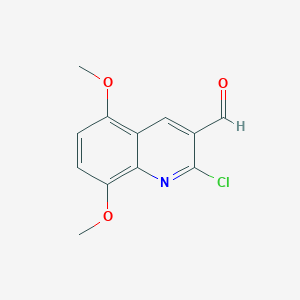
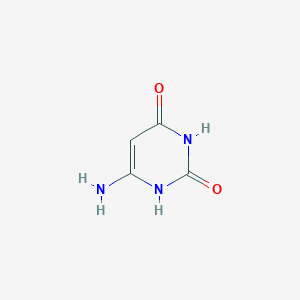

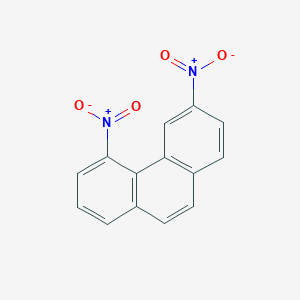
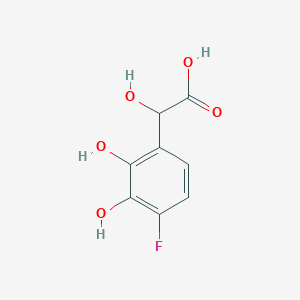

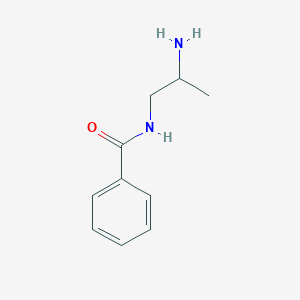
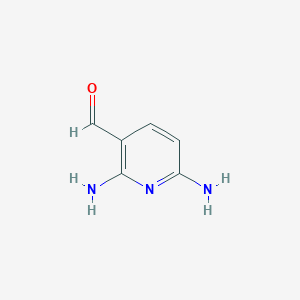
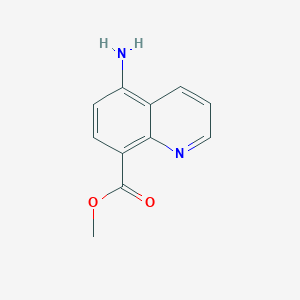
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)
